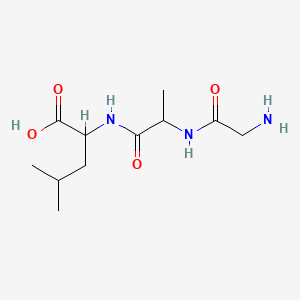

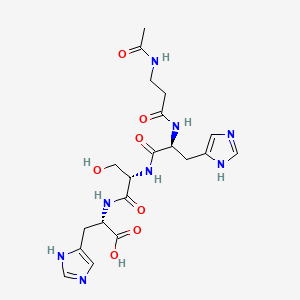

H-甘氨酰-丙氨酰-亮氨酸-OH

描述

H-Gly-Ala-Leu-OH: is a tripeptide composed of three amino acids: glycine, alanine, and leucine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Tripeptides like glycyl-alanyl-leucine are often studied for their structural properties, stability, and biological activities.

科学研究应用

H-Gly-Ala-Leu-OH has several scientific research applications, including:

Biochemistry: Studying the structural properties and stability of peptides.

Medicine: Investigating potential therapeutic applications, such as wound healing and tissue regeneration.

Industrial Processes: Using peptides as building blocks for the synthesis of more complex molecules or as additives in various formulations.

作用机制

Target of Action

Peptides like this one often interact with various cellular receptors or enzymes, modulating their activity .

Mode of Action

Generally, peptides can interact with their targets in a variety of ways, such as binding to receptors on the cell surface or interacting with enzymes within the cell . The specific interactions of Glycyl-alanyl-leucine with its targets would need further experimental investigation.

Biochemical Pathways

Peptides can influence a wide range of biochemical pathways depending on their specific targets

Pharmacokinetics

Peptides generally have unique pharmacokinetic profiles that can be influenced by factors such as their size, charge, hydrophobicity, and the presence of specific amino acids .

Result of Action

Peptides can have a wide range of effects depending on their specific targets and mode of action

Action Environment

The action, efficacy, and stability of Glycyl-alanyl-leucine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells

生化分析

Biochemical Properties

Glycyl-alanyl-leucine plays a role in biochemical reactions as a substrate for peptidases and proteases. It interacts with enzymes such as aminopeptidases, which sequentially remove amino acids from the N-terminus of peptides . The interaction between glycyl-alanyl-leucine and these enzymes is crucial for its hydrolysis and subsequent utilization in metabolic processes. Additionally, glycyl-alanyl-leucine can influence the activity of transporters involved in peptide uptake, such as the proton-coupled oligopeptide transporter .

Cellular Effects

Glycyl-alanyl-leucine affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, glycyl-alanyl-leucine has been shown to impact the proliferation and differentiation of enterocytes, as well as mitochondrial respiration and protein turnover in these cells . These effects are mediated through changes in the expression of specific genes and proteins involved in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of glycyl-alanyl-leucine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glycyl-alanyl-leucine can be hydrolyzed by aminopeptidases, leading to the release of its constituent amino acids . This hydrolysis process is essential for the compound’s utilization in metabolic pathways. Additionally, glycyl-alanyl-leucine can modulate the activity of transporters and receptors, influencing cellular uptake and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycyl-alanyl-leucine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that glycyl-alanyl-leucine is relatively stable and can be used as a substitute for free amino acids in cell culture media . Its effects on cellular processes may vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of glycyl-alanyl-leucine vary with different dosages in animal models. At lower doses, glycyl-alanyl-leucine can support normal cellular function and metabolism. At higher doses, it may exhibit toxic or adverse effects, such as inhibition of cell proliferation and increased protein degradation . These dosage-dependent effects highlight the importance of optimizing the concentration of glycyl-alanyl-leucine for therapeutic and experimental applications.

Metabolic Pathways

Glycyl-alanyl-leucine is involved in metabolic pathways related to amino acid metabolism and protein synthesis. It interacts with enzymes such as aminopeptidases, which hydrolyze the peptide into its constituent amino acids . These amino acids can then be utilized in various metabolic processes, including the tricarboxylic acid (TCA) cycle and the synthesis of other biomolecules .

Transport and Distribution

Glycyl-alanyl-leucine is transported and distributed within cells and tissues through specific transporters and binding proteins. The proton-coupled oligopeptide transporter is one such transporter that facilitates the uptake of glycyl-alanyl-leucine into cells . This transport process is essential for the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of glycyl-alanyl-leucine is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . The specific localization of glycyl-alanyl-leucine within subcellular compartments can affect its activity and function, contributing to its overall impact on cellular physiology.

准备方法

Synthetic Routes and Reaction Conditions: H-Gly-Ala-Leu-OH can be synthesized through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (leucine) to a solid resin. The subsequent amino acids (alanine and glycine) are added sequentially using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt). The peptide is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of glycyl-alanyl-leucine may involve enzymatic synthesis using proteases or peptidases. Immobilized enzymes can be used to enhance the efficiency and yield of the synthesis process. For example, immobilized Escherichia coli expressing amino acid ester acyltransferase has been used for the production of similar dipeptides .

化学反应分析

Types of Reactions: H-Gly-Ala-Leu-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of individual amino acids.

Oxidation: The amino acid residues, particularly leucine, can undergo oxidation reactions in the presence of oxidizing agents.

Substitution: The amino groups in the peptide can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as trypsin or chymotrypsin, or acidic conditions (e.g., hydrochloric acid).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed:

Hydrolysis: Glycine, alanine, and leucine.

Oxidation: Oxidized derivatives of leucine.

Substitution: Modified peptides with substituted amino groups.

相似化合物的比较

Glycyl-glycine: A dipeptide composed of two glycine residues.

Glycyl-alanine: A dipeptide composed of glycine and alanine.

Alanyl-leucine: A dipeptide composed of alanine and leucine.

Uniqueness of H-Gly-Ala-Leu-OH: H-Gly-Ala-Leu-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of leucine, a hydrophobic amino acid, contributes to the peptide’s stability and potential interactions with hydrophobic regions of proteins or membranes .

属性

CAS 编号 |

22849-49-6 |

|---|---|

分子式 |

C11H21N3O4 |

分子量 |

259.30 g/mol |

IUPAC 名称 |

2-[2-[(2-aminoacetyl)amino]propanoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-10(16)7(3)13-9(15)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,15)(H,14,16)(H,17,18) |

InChI 键 |

VSVZIEVNUYDAFR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)[O-])NC(=O)C[NH3+] |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)CN |

外观 |

Solid powder |

Key on ui other cas no. |

22849-49-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

GAL |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Glycyl-alanyl-leucine; Gly-ala-leu; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)